
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Michael Addition Reactions
The active methylene group undergoes Michael-type additions with electron-deficient alkenes, forming polysubstituted pyridine derivatives.
Example Reaction :
Reaction with arylidene malononitriles (e.g., 2-benzylidenemalononitrile) in ethanol under ultrasonic irradiation (80°C, 110 W) catalyzed by L-proline yields 6-amino-1-benzothiazol-2-yl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile .
Catalyst | Solvent | Method | Time (min) | Yield (%) |
---|---|---|---|---|
Piperidine | EtOH | Heating | 120 | 59 |
Piperidine | EtOH | Ultrasonic | 20 | 85 |
L-Proline | EtOH | Ultrasonic | 35 | 92 |
Mechanism :
- Nucleophilic attack by the active methylene on the α,β-unsaturated nitrile.
- Cyclization followed by aromatization to form the pyridine core .
Condensation Reactions
The cyanoacetamide group participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated derivatives.
Example Reaction :
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol using piperidine as a base yields (E)-2-cyano-N-(6-nitrobenzo[d]thiazol-2-yl)-3-arylacrylamides .
Key Product :
(E)-2-Cyano-3-(4-nitrophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acrylamide
Nucleophilic Substitution Reactions
The cyano group acts as a leaving group in nucleophilic substitutions.
Example Reaction :
Reaction with chloroacetyl chloride in dimethylformamide (DMF) forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a precursor to thiazole derivatives .
Conditions :
Heterocyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Pyridone Formation:
Reaction with enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) in acetic acid/sodium acetate buffer under ultrasonication yields pyridone derivatives .
- Product : 6-Amino-1-benzothiazol-2-yl-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Yield : 88%
Thiazole Formation:
Treatment with carbon disulfide and dimethyl sulfate in DMF/KOH produces ketene dithioacetals, which react with 2-aminothiophenol to form benzothiazole derivatives .
Reductive Functionalization
The benzothiazole nitro group (in related derivatives) is reduced to an amine using H₂/Pd-C, enabling further derivatization .
Example :
Reduction of 5-nitro-N-(benzothiazol-2-yl)-2-cyanoacetamide yields 5-amino-N-(benzothiazol-2-yl)-2-cyanoacetamide, a key intermediate for anticancer agents .
Reactions with Electrophilic Reagents
The active methylene group reacts with bromine or diazonium salts to form halogenated or arylazo derivatives .
Example :
Bromination in glacial acetic acid yields 2-cyano-N-(benzothiazol-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide has been evaluated for its potential in drug development due to its biological properties. Notable applications include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate effectiveness at low concentrations.
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
This compound | 25-50 | 98 |
Benzothiazole Derivative A | 100 | 90 |
Benzothiazole Derivative B | 200 | 75 |
- Antitubercular Activity : Research indicates that this compound can inhibit Mycobacterium tuberculosis. Its structure allows for effective binding to proteins involved in bacterial cell wall synthesis, making it a candidate for further exploration in tuberculosis treatment .
Biological Research
The interactions of this compound with biological targets are crucial for understanding its mechanism of action. Studies have focused on:
- Binding Affinity Studies : These studies help elucidate how the compound interacts with various biological molecules, which is essential for drug design and development .
Materials Science
The unique structure of this compound makes it suitable for developing new materials with specific properties. Its potential applications include:
- Fluorescent Materials : The compound's properties can be exploited to create materials that exhibit fluorescence, which is valuable in various sensing applications.
- Conductive Polymers : Research has indicated the possibility of using this compound as a precursor for synthesizing conductive polymers .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results demonstrated that compounds with a nitro group significantly outperformed others lacking this functional group in inhibiting bacterial growth .
Case Study 2: Synthesis of Pyridine Derivatives
Recent research involved the synthesis of polysubstituted pyridine derivatives using this compound as a precursor. This study highlighted the compound's ability to undergo nucleophilic addition reactions under various conditions, showcasing its versatility in organic synthesis .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of nucleic acids, thereby preventing the proliferation of cancer cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide.
Benzothiazole-2-carboxamide: Another benzothiazole derivative with similar biological activities.
2-cyanoacetamide: A simpler compound that lacks the benzothiazole ring but shares the cyanoacetamide moiety.
Uniqueness
This compound is unique due to its combination of the benzothiazole ring and the cyanoacetamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a compound belonging to the benzothiazole derivatives, characterized by a unique combination of a benzothiazole ring and a cyanoacetamide functional group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₆N₂OS, with a molecular weight of approximately 194.22 g/mol. Its structure can be represented as follows:
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microbes .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise as a potential anticancer agent .
- Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, indicating potential as an enzyme inhibitor. This property is crucial for developing drugs targeting metabolic pathways in diseases such as cancer and infections .
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : Interaction studies reveal that the compound binds to specific biological targets, including enzymes and receptors. This binding can modulate enzyme activity or alter signaling pathways within cells .
- Structural Similarity : Its structural similarities with other benzothiazole derivatives enhance its biological activity. The presence of the cyano group increases reactivity and interaction potential with biological macromolecules .
Synthetic Methods
This compound can be synthesized through various methods, including:
- Sonication Method : A mixture of 2-amino-benzothiazole and cyanoacetic acid in acetic anhydride under sonication conditions has been reported to yield high purity and yield of the compound .
- Conventional Heating : Traditional heating methods can also be employed for synthesis, although they may result in lower yields compared to sonication techniques.
Research Applications
This compound serves as a valuable precursor in several research areas:
- Drug Development : Its diverse biological activities make it a candidate for further drug development studies focused on antimicrobial and anticancer therapies .
- Chemical Biology : The compound is used as a probe in chemical biology to study cellular processes and interactions with biomolecules .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide, and what reagents are typically employed?
The compound is synthesized via condensation reactions between 2-aminobenzothiazole derivatives and cyanoacetic acid or its derivatives. For example, in a one-pot reaction, 2-aminobenzothiazole reacts with cyanoacetic acid in the presence of acetic anhydride, which acts as both a solvent and a condensing agent. Alternatively, intermediates like 1-(1-adamantylacetyl)-1H-imidazole can be used to form acetamide derivatives under reflux conditions in chloroform . Key reagents include cyanoacetic acid, acetic anhydride, and halogenated solvents (e.g., CHCl₃).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1668 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) confirms molecular structure, such as methoxy protons (δ ~3.76 ppm) or aromatic protons (δ ~7.0–7.7 ppm) .
- Elemental analysis validates purity by comparing calculated and observed C/H/N/S percentages .
- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How do substituents on the benzothiazole ring influence the compound’s reactivity and stability?
Electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position of benzothiazole enhance electrophilicity, facilitating nucleophilic attacks during condensation. Methoxy groups (e.g., 6-methoxy) stabilize the aromatic system via resonance but may reduce solubility in polar solvents. Steric effects from bulky substituents (e.g., adamantyl) can hinder crystallization .
Advanced Research Questions
Q. How can researchers address low yields in condensation reactions during synthesis?
Low yields often arise from incomplete reaction progress or side reactions. Strategies include:
- Optimizing molar ratios (e.g., excess cyanoacetic acid to drive the reaction).
- Using high-boiling solvents (e.g., DMF) to prolong reflux duration.
- Employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate cyanoacetic acid .
- Monitoring reaction progress via TLC or HPLC to identify intermediates/byproducts.
Q. What methodologies resolve discrepancies in crystallographic data, such as variations in molecular geometry?
- Multi-molecule refinement : When X-ray data reveals independent molecules in the asymmetric unit (e.g., two molecules with slight dihedral angle differences), refine each separately using software like SHELXL .
- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to explain packing anomalies .
- Validation tools : Use checkCIF/PLATON to identify geometric outliers and adjust refinement parameters (e.g., displacement coefficients) .
Q. How are non-linear optical (NLO) properties or biological activities (e.g., antioxidant effects) evaluated for this compound?
- NLO studies : Measure hyperpolarizability via Kurtz-Perry powder technique or DFT calculations, correlating with electron-withdrawing groups (e.g., cyano) .
- Antioxidant assays : Use DPPH radical scavenging or FRAP assays. For example, IC₅₀ values are compared against standards like ascorbic acid, with structural modifications (e.g., fluorobenzamide derivatives) enhancing activity .
Q. What challenges arise in optimizing one-pot reactions for benzothiazole-acetamide derivatives?
- Byproduct formation : Competing reactions (e.g., imidazole byproducts in adamantylacetyl reactions) require strict temperature control (<10°C) .
- Solvent selection : Polar aprotic solvents (e.g., EtOH) improve solubility but may reduce reaction rates.
- Catalyst compatibility : Acidic/basic conditions must align with reagent stability (e.g., avoid base-sensitive cyano groups) .
Q. How do hydrogen bonding and molecular packing influence crystallization outcomes?
- Intermolecular H-bonds : Dimers formed via N–H⋯N bonds (e.g., 2.8–3.0 Å) stabilize crystal lattices. Non-classical interactions (C–H⋯O) further guide packing into ribbons or sheets .
- S⋯S interactions : Close sulfur contacts (~3.6 Å) contribute to dense packing, observed in triclinic P1 space groups .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVTKOHDNMTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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